molecular formula C14H8Cl2F3NOS B4842295 2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide

Cat. No.: B4842295
M. Wt: 366.2 g/mol
InChI Key: OMUHTCUMSOGVBP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H7Cl3F3NO. It is a member of the benzamide class of compounds, which are characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its unique chemical structure, which includes both dichloro and trifluoromethylsulfanyl substituents on the benzene ring.

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(trifluoromethylsulfanyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide can be compared with other benzamide derivatives, such as:

  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
  • 2,4-dichloro-N-(2-fluoro-phenyl)-benzamide
  • 2,4-dichloro-N-(2-cyano-phenyl)-benzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the trifluoromethylsulfanyl group in this compound is a distinguishing feature that can confer unique properties, such as increased lipophilicity or altered electronic effects.

Properties

IUPAC Name

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NOS/c15-8-5-6-9(10(16)7-8)13(21)20-11-3-1-2-4-12(11)22-14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHTCUMSOGVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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